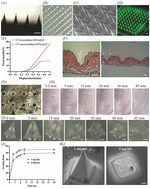PVA-based bulk microneedles capable of high insulin loading and pH-triggered degradation for multi-responsive and sustained hypoglycemic therapy†
Biomaterials Science Pub Date: 2023-12-01 DOI: 10.1039/D3BM01760E
Abstract
“Closed-loop” insulin-loaded microneedle patche shows great promise for improving therapeutic outcomes and life quality for diabetes patients. However, it is typically hampered by limited insulin loading capacity, random degradation, and intricate preparation procedures for the independence of the “closed-loop” bulk microneedles. In this study, we combined the solubility of microneedles and “closed-loop” systems and designed poly(vinyl alcohol)-based bulk microneedles (MNs@GI) through in situ photopolymerization for multi-responsive and sustained hypoglycemic therapy, which significantly simplified the preparation process and improved insulin loading. GOx/insulin co-encapsulated MNs@GI with a phenylboronic ester structure improved glycemic responsiveness to control the insulin release under high glucose conditions and reduced inflammation risk in the normal skin. MNs@GI could further degrade to increase insulin release due to the crosslinked acetal-linkage hydrolysis in the presence of gluconic acid, which was caused by GOx-mediated glucose-oxidation in a hyperglycemic environment. The in vivo results showed that MNs@GI effectively regulated glycemic levels within the normal range for approximately 10 h compared to that of only insulin-loaded microneedles (MNs@INS). Consequently, the highly insulin-loaded, multi-responsive, and pH-triggered MN system has tremendous potential for diabetes treatment.


Recommended Literature
- [1] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [2] Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker†
- [3] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [4] Ferromagnetic coupling by diamagnetic metal cation coordination: magnetism and structure of the alkali-metal salts of nitroxide carboxylates
- [5] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [6] Solvent screening for a hard-to-dissolve molecular crystal
- [7] Outstanding Reviewers for Nanoscale in 2020
- [8] Front cover
- [9] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [10] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 1596-13-0









